4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-5-7-13(8-6-12)15(19)16-11-14(18)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQHLMGQKDYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228052 | |
| Record name | 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-81-4 | |
| Record name | 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with an appropriate acylating agent to form the piperidine derivative.
Coupling with Benzamide: The piperidine derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxyl derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, derivatives of benzamide structures, including those similar to 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide, have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that modifications to the piperidine ring can enhance the compound's efficacy against resistant strains of tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 1.2 μg/mL .
Neurological Disorders
The compound has been explored for its potential in treating neurological disorders. It acts as a muscarinic receptor antagonist, which may help in conditions such as Alzheimer's disease and Lewy Body Dementia. The modulation of cholinergic signaling through these receptors is crucial for cognitive function, and compounds like this compound could provide therapeutic benefits by restoring balance in neurotransmission .
Gastrointestinal Motility
Another significant application is in the enhancement of gastrointestinal motility. Compounds with similar structures have been documented to stimulate gastrointestinal motility, which can be beneficial for treating disorders like gastroparesis and other motility-related issues . The pharmacological profile suggests that these compounds may increase peristalsis and improve digestive health.
Chemical Properties and Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of the piperidine moiety is essential for its interaction with biological targets. Variations in substituents on the benzamide core can significantly affect potency and selectivity:
| Compound Variant | % Inhibition at 25 μg/mL | MIC (μg/mL) |
|---|---|---|
| 6b21 | 100% | 1.2 |
| 6b22 | 22.3% | NA |
| 6b24 | 98.3% | 4.9 |
| 6b25 | 98.9% | 3.2 |
This table illustrates how different substitutions impact both the inhibition rate and MIC values, providing insights into optimizing compound efficacy against target pathogens .
Case Study 1: Antitubercular Activity
In a study focused on antitubercular agents, a series of compounds derived from the benzamide scaffold were synthesized and evaluated for their activity against M. tuberculosis. Among these, certain derivatives exhibited significant antimicrobial properties, demonstrating that structural modifications could lead to enhanced therapeutic profiles.
Case Study 2: Neurological Therapeutics
A patent application detailed the development of piperidine derivatives aimed at treating cognitive deficits associated with neurological disorders. The research emphasized the importance of specific structural features that enhance binding affinity to muscarinic receptors, suggesting a pathway for developing new treatments based on compounds like this compound .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide moiety are known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
Key Differences :
- Piperazine vs. Piperidine : The piperazine derivative (C₂₂H₂₇N₃O₂) includes a bulkier 4-(2-phenylethyl) group, enhancing its interaction with peptide receptors (e.g., insulin-related pathways) .
- Pharmacokinetics : The piperazine analog has a higher molecular weight (365.47 g/mol vs. 260.33 g/mol) and LogP (2.81 vs. ~2.5), suggesting improved lipophilicity and membrane permeability .
Substituent Effects on the Benzamide Ring
Key Differences :
- Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) may enhance stability, while the 4-nitro group (electron-withdrawing) could increase reactivity or alter binding interactions .
- Pharmacological Targeting: The 3-chloro-phenethyl derivative (JNJ-63533054) binds GPR139 with nanomolar affinity, highlighting the importance of halogenation and arylalkyl groups in receptor specificity .
Functional Group Additions
Key Differences :
Structural and Pharmacokinetic Insights
Table 3. Physical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : Piperazine and phenethyl groups increase LogP, favoring blood-brain barrier penetration (e.g., GPR139 agonists in CNS disorders) .
- Crystallinity : The parent compound’s crystalline structure (stabilized by hydrogen bonds) may limit solubility, necessitating formulation adjustments for therapeutic use .
Biological Activity
Overview
4-Methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class. It features a piperidine ring and has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical formula: C_{13}H_{16}N_{2}O
- CAS Number: 959240-81-4
Synthesis Process:
- Formation of Piperidine Derivative: Piperidine is reacted with an acylating agent to form a piperidine derivative.
- Coupling with Benzamide: This derivative is then coupled with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
- Purification: The product is purified through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These MIC values indicate that the compound may be more effective against gram-positive bacteria compared to gram-negative strains .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This suggests that it may have therapeutic applications in conditions such as arthritis and other inflammatory disorders .
Neurological Implications
Research into the neurological effects of this compound indicates potential benefits in treating neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are implicated in cognitive function and memory .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Receptor Binding: The piperidine and benzamide moieties interact with neurotransmitter receptors, potentially enhancing cognitive functions or providing neuroprotective effects.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy Study: A study demonstrated that derivatives of benzamide compounds, including this compound, exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its potential as a new antibiotic agent .
- Neuroprotective Effects: Another investigation focused on the compound's effects on neuronal cell lines exposed to neurotoxic agents, revealing that it could protect against cell death and promote neuronal survival through anti-apoptotic mechanisms .
- Anti-inflammatory Research: A recent study assessed the compound's ability to reduce inflammation markers in vitro, indicating promise for further development as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 4-Methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide | Moderate antibacterial activity | Similar structure but different side chains |
| 4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]benzamide | Anti-inflammatory properties | Methoxy substitution enhances solubility |
The variations in biological activity among these compounds highlight how minor structural changes can significantly influence pharmacological effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide, and how can purity be ensured?
- Methodology : The compound is synthesized via condensation reactions between 1,2-aminoethylpiperidine and 4-methylbenzoyl chloride in ethyl methyl ketone. Key steps include refluxing under controlled conditions (100°C, 2 hours) and recrystallization with methanol to achieve >80% yield. Purity is monitored using thin-layer chromatography (TLC) and confirmed via NMR and IR spectroscopy .
- Experimental Design : Multi-step protocols (e.g., ) emphasize solvent choice (ethyl methyl ketone), temperature control, and inert conditions to minimize side reactions.
Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?
- Methodology : X-ray crystallography reveals a chair conformation for the piperidine ring (puckering parameters: ) and a dihedral angle of 31.63° between the piperidine and benzamide moieties. Key bond lengths (e.g., C=O at 1.231 Å) and sp³ hybridization at N1 are confirmed via diffraction data .
- Stability : Hydrogen bonding (O1W—H⋯O and N2—H⋯O1W) stabilizes the crystal lattice, influencing solubility and reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
- NMR : NMR confirms aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z corresponding to .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) alter biological activity, and what contradictions exist in reported data?
- Methodology :
- Structure-Activity Relationships (SAR) : Substituting the benzamide ring with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. Conversely, methoxy groups improve CNS permeability .
- Data Contradictions : Discrepancies in anti-inflammatory vs. anticancer efficacy ( vs. 18) may arise from assay specificity (e.g., COX-2 inhibition vs. kinase targeting). Resolve via comparative dose-response studies and molecular docking .
Q. What molecular interactions drive its binding to biological targets, and how can these be modeled?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s applications). The piperidine nitrogen and carbonyl oxygen form hydrogen bonds with catalytic residues .
- Hydrogen Bonding : Water-mediated H-bonds (e.g., O1W—H⋯N1) stabilize ligand-receptor complexes, as seen in crystallographic data .
Q. How can reaction intermediates be optimized to improve yield in multi-step syntheses?
- Methodology :
- Stepwise Monitoring : Use TLC to track intermediates (e.g., hydrazone formation in ). Adjust pH and temperature to suppress byproducts.
- Catalysis : Employ K₂CO₃ as a base in acetonitrile to accelerate nucleophilic substitutions (e.g., achieves 82% yield via optimized reflux times) .
Q. What are the limitations of current pharmacological models for evaluating this compound’s efficacy?
- Methodology :
- In Vitro vs. In Vivo Gaps : While in vitro assays (e.g., enzyme inhibition) show promise, poor pharmacokinetics (e.g., rapid hepatic clearance) may limit in vivo activity. Address via prodrug design or nanoformulation .
- Species Variability : Rodent models may overestimate anti-inflammatory effects due to differences in COX-2 expression. Validate using human cell lines (e.g., THP-1 macrophages) .
Key Considerations for Researchers
- Synthesis : Prioritize solvent purity and inert conditions to avoid hydrolysis of the benzamide group.
- Characterization : Combine XRD with dynamic NMR to resolve conformational flexibility in solution vs. solid state.
- Biological Assays : Use orthogonal assays (e.g., Western blotting alongside enzyme inhibition) to validate mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
